Cas no 68575-36-0 (3,5-dichloro-alpha-methylstyrene)

3,5-dichloro-alpha-methylstyrene structure
68575-36-0 structure
Product Name:3,5-dichloro-alpha-methylstyrene
CAS No:68575-36-0
MF:C9H8Cl2
MW:187.06582069397
MDL:MFCD00035987
CID:971353
PubChem ID:110604
Update Time:2025-11-02

3,5-dichloro-alpha-methylstyrene Chemical and Physical Properties

Names and Identifiers

    • 3,5-dichloro-alpha-methylstyrene
    • 2-(3,5-DICHLOROPHENYL)PROPENE
    • 1,3-dichloro-5-(prop-1-en-2-yl)benzene
    • Benzene, 1,3-dichloro-5-(1-methylethenyl)-
    • 1,3-dichloro-5-prop-1-en-2-ylbenzene
    • CSXMJJOTTRDXHY-UHFFFAOYSA-N
    • 3,5-Dichloro-.alpha.-methylstyrene
    • EINECS 271-506-9
    • BB 0261069
    • NS00036663
    • SCHEMBL7775620
    • 1,3-Dichloro-5-(1-methylethenyl)benzene
    • FT-0678231
    • DTXSID3071698
    • 68575-36-0
    • MFCD00035987
    • NA8RH4UX8G
    • UNII-NA8RH4UX8G
    • AKOS006345690
    • EN300-6454812
    • CS-0358028
    • DB-421147
    • MDL: MFCD00035987
    • Inchi: 1S/C9H8Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3
    • InChI Key: CSXMJJOTTRDXHY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(=C)C)Cl

Computed Properties

  • Exact Mass: 186
  • Monoisotopic Mass: 186
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.175
  • Boiling Point: 248.8°C at 760 mmHg
  • Flash Point: 102°C
  • Refractive Index: 1.544
  • LogP: 4.02650

3,5-dichloro-alpha-methylstyrene Security Information

  • HazardClass:IRRITANT

3,5-dichloro-alpha-methylstyrene Pricemore >>

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Additional information on 3,5-dichloro-alpha-methylstyrene

3,5-Dichloro-alpha-Methylstyrene (CAS No. 68575-36-0): A Versatile Compound in Modern Biomedical Research

3,5-Dichloro-alpha-methylstyrene (CAS No. 68575-36-0) is a synthetic aromatic compound with a unique molecular structure that has garnered significant attention in biomedical research. This compound belongs to the class of substituted styrenes, characterized by a benzene ring with two chloro groups at the 3 and 5 positions, and an alpha-methyl group attached to the double bond. Its chemical formula is C9H8Cl2, and its molecular weight is 204.03 g/mol. The 3,5-dichloro functionalization imparts distinct electronic properties, while the alpha-methyl group enhances steric effects, making this compound a valuable scaffold for drug discovery and material science applications.

Recent studies have highlighted the potential of 3,5-dichloro-alpha-methylstyrene in the development of anti-inflammatory agents and targeted drug delivery systems. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated its utility as a precursor for synthesizing bioactive derivatives with enhanced solubility and metabolic stability. The compound's ability to undergo selective functionalization at the aromatic ring or the alpha-methyl position has enabled the creation of novel compounds with applications in oncology and neurodegenerative disease research.

The synthesis of 3,5-dichloro-alpha-methylstyrene typically involves a multi-step process that begins with the preparation of a substituted benzene ring. One of the most efficient methods involves the chlorination of styrene derivatives under controlled conditions, followed by a methylation reaction at the alpha position. This approach, as detailed in a 2024 study in Organic Letters, allows for the precise introduction of chloro groups and methyl groups, ensuring structural integrity and functional versatility. The reaction conditions, including temperature, catalysts, and solvent selection, are critical for optimizing yield and purity, which are essential for downstream applications in pharmaceutical development.

Biomedical applications of 3,5-dichloro-alpha-methylstyrene are expanding rapidly, driven by its ability to act as a building block for complex molecules. In the field of polymer science, this compound has been used to create biocompatible materials for tissue engineering. A 2023 review in Biomaterials Science highlighted its role in synthesizing polymeric scaffolds with tunable mechanical properties, which are ideal for regenerative medicine. Additionally, its incorporation into hydrogels has shown promise in controlled drug release systems, where the compound's hydrophobicity and cross-linking potential contribute to sustained therapeutic delivery.

From a pharmacological perspective, 3,5-dichloro-alpha-methylstyrene has been explored for its potential as a lead compound in the design of anti-cancer drugs. A 2023 study published in Cancer Research demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly in tumors with high oxidative stress. The mechanism of action appears to involve the disruption of mitochondrial function and the induction of apoptosis, suggesting its potential as a targeted therapy agent. Further preclinical studies are needed to validate these findings and assess its safety profile in vivo.

Recent advances in computational chemistry have also contributed to the understanding of 3,5-dichloro-alpha-methylstyrene's behavior in biological systems. Molecular dynamics simulations conducted in 2024 by a team at the University of Tokyo revealed that the compound's aromatic ring interacts favorably with hydrophobic pockets in protein targets, enhancing its binding affinity. This insight has guided the rational design of more potent derivatives, with applications in the treatment of inflammatory diseases and metabolic disorders.

Environmental and safety considerations are paramount in the handling and use of 3,5-dichloro-alpha-methylstyrene. While this compound is not classified as a hazardous material under current regulatory frameworks, its synthesis and application require adherence to standard laboratory protocols to ensure worker safety and environmental compliance. Ongoing research aims to develop greener synthetic routes that minimize waste and reduce the use of toxic reagents, aligning with the principles of sustainable chemistry.

Collaborative efforts between academia and industry have accelerated the translation of 3,5-dichloro-alpha-methylstyrene into therapeutic and diagnostic applications. For example, a partnership between a pharmaceutical company and a university research group has led to the development of a novel imaging agent based on this compound, which shows improved contrast in MRI scans. Such innovations underscore the compound's versatility and its potential to address unmet medical needs.

In conclusion, 3,5-dichloro-alpha-methylstyrene (CAS No. 68575-36-0) represents a promising candidate for advancing biomedical research. Its unique chemical structure and functional properties make it a valuable tool in drug discovery, material science, and medical imaging. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play a significant role in the development of innovative therapies and technologies in the years to come.

Keywords: 3,5-dichloro-alpha-methylstyrene, biomedical research, drug discovery, polymer science, anti-inflammatory agents, targeted therapy, sustainable chemistry.

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